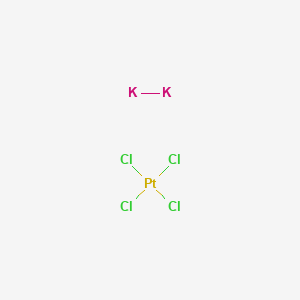

Potassiopotassium;tetrachloroplatinum

Descripción

Potassiopotassium;tetrachloroplatinum, also known as potassium tetrachloroplatinate(II), is a chemical compound with the formula K₂PtCl₄. This reddish-orange salt is an important reagent in the preparation of other coordination complexes of platinum. It consists of potassium cations and the square planar dianion PtCl₄²⁻ .

Propiedades

Fórmula molecular |

Cl4K2Pt |

|---|---|

Peso molecular |

415.1 g/mol |

Nombre IUPAC |

potassiopotassium;tetrachloroplatinum |

InChI |

InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;;;+4/p-4 |

Clave InChI |

JGYUKLXJSQTCHX-UHFFFAOYSA-J |

SMILES canónico |

Cl[Pt](Cl)(Cl)Cl.[K][K] |

Origen del producto |

United States |

Métodos De Preparación

Potassiopotassium;tetrachloroplatinum is typically prepared by the reduction of potassium hexachloroplatinate(IV) with sulfur dioxide. The process involves dissolving platinum in aqua regia, removing nitre and acid, adding potassium chloride, and then filtering to obtain potassium tetrachloroplatinate precipitate . Industrial production methods often involve the use of waste materials such as tetraammineplatinum tetrachloroplatinate, which is heated in concentrated hydrochloric acid and then reacted with potassium chloride .

Análisis De Reacciones Químicas

Potassiopotassium;tetrachloroplatinum undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands on PtCl₄²⁻ can be displaced by other ligands.

Reduction Reactions: Treatment with alcohols, especially in the presence of a base, reduces PtCl₄²⁻ to platinum metal.

Complex Formation: Reaction with ammonia forms the anti-cancer drug cisplatin (cis-PtCl₂(NH₃)₂).

Aplicaciones Científicas De Investigación

Potassiopotassium;tetrachloroplatinum has a wide range of applications in scientific research:

Nanomaterial Synthesis: It is used as a precursor to prepare platinum nanoparticles and mesoporous platinum nanospheres.

Catalysis: It serves as a catalyst for selective methane oxidation and in the synthesis of octahedral PtNi nanocrystals.

Energy Storage: It is used in the preparation of catalysts for hydrogen-air fuel cells.

Medical Applications: It is a starting material for the synthesis of cisplatin, an important anti-cancer drug.

Mecanismo De Acción

The mechanism of action of potassiopotassium;tetrachloroplatinum involves its ability to form coordination complexes with various ligands. In the case of cisplatin, the compound binds to DNA, causing crosslinking and ultimately inhibiting DNA replication and transcription, leading to cell death . This mechanism is crucial for its anti-cancer properties.

Comparación Con Compuestos Similares

Potassiopotassium;tetrachloroplatinum is similar to other platinum-based compounds such as:

Potassium hexachloroplatinate(IV): Used in similar applications but has different oxidation states and reactivity.

Sodium tetrachloroplatinate: Similar in structure but differs in solubility and reactivity.

Cisplatin: A direct derivative used in cancer treatment.

Potassiopotassium;tetrachloroplatinum is unique due to its specific reactivity and applications in both industrial and medical fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.